molecular formula C13H21NO4 B6235374 2-[(tert-butoxy)carbonyl]-2-azaspiro[3.4]octane-5-carboxylic acid CAS No. 2306265-72-3

2-[(tert-butoxy)carbonyl]-2-azaspiro[3.4]octane-5-carboxylic acid

Cat. No. B6235374
CAS RN: 2306265-72-3
M. Wt: 255.3
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 2-azaspiro[3.4]octane, has been reported . The annulation strategy utilized for the synthesis of 2-azaspiro[3.4]octane is explained in the source . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(tert-butoxy)carbonyl]-2-azaspiro[3.4]octane-5-carboxylic acid involves the protection of the amine group, followed by the formation of the spirocyclic ring system and subsequent deprotection of the amine group to yield the final product.", "Starting Materials": [ "2-aminobutane", "tert-butyl chloroformate", "triethylamine", "acetic anhydride", "sodium hydride", "ethyl acetate", "water", "hydrochloric acid" ], "Reaction": [ "Protection of the amine group by reaction with tert-butyl chloroformate and triethylamine in ethyl acetate to yield N-tert-butoxycarbonyl-2-aminobutane", "Formation of the spirocyclic ring system by reaction of N-tert-butoxycarbonyl-2-aminobutane with acetic anhydride and sodium hydride in ethyl acetate to yield 2-[(tert-butoxy)carbonyl]-2-azaspiro[3.4]octane", "Deprotection of the amine group by treatment with hydrochloric acid in water to yield 2-[(tert-butoxy)carbonyl]-2-azaspiro[3.4]octane-5-carboxylic acid" ] }

CAS RN

2306265-72-3

Product Name

2-[(tert-butoxy)carbonyl]-2-azaspiro[3.4]octane-5-carboxylic acid

Molecular Formula

C13H21NO4

Molecular Weight

255.3

Purity

95

Origin of Product

United States

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